molecular formula C19H20N2O5 B13777099 p-Hydroxy-Bz-Ala-Phe-OH

p-Hydroxy-Bz-Ala-Phe-OH

Cat. No.: B13777099
M. Wt: 356.4 g/mol
InChI Key: YFRDJBIRQUPNRA-LRDDRELGSA-N
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Description

p-Hydroxy-Bz-Ala-Phe-OH is a dipeptide derivative comprising alanine (Ala) and phenylalanine (Phe) residues, with a para-hydroxybenzoyl (p-Hydroxy-Bz) group attached to the N-terminus. The phenolic hydroxyl group introduces hydrogen-bonding capacity, influencing solubility, stability, and biological interactions.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(4-hydroxybenzoyl)amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H20N2O5/c1-12(20-18(24)14-7-9-15(22)10-8-14)17(23)21-16(19(25)26)11-13-5-3-2-4-6-13/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1

InChI Key

YFRDJBIRQUPNRA-LRDDRELGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

One of the most effective and widely used methods for preparing peptides such as p-Hydroxy-Bz-Ala-Phe-OH is solid-phase peptide synthesis . This method allows sequential assembly of amino acids on a resin support, facilitating purification and yield control.

  • Resin Selection and Linker: Typically, resins like 4-methylbenzhydrylamine (MBHA) or benzylhydrylamine (BHA) resins are used, depending on whether the peptide is to be obtained as a free acid or amide. MBHA resin is acid-labile and suitable for peptide amides, while BHA resin can be used for free acids.

  • Protecting Groups: To avoid undesired side reactions, the amino group of alanine and phenylalanine are protected, commonly with tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups. The para-hydroxybenzoyl group requires protection to prevent side reactions during peptide coupling.

  • Coupling Reagents: Activation of the carboxyl group of amino acids is crucial. Common coupling agents include dicyclohexylcarbodiimide (DCC) combined with additives like 1-hydroxybenzotriazole (HOBt) or modern reagents such as HATU or PyBOP to improve efficiency and reduce racemization.

  • Stepwise Synthesis:

    • Attach the first amino acid (phenylalanine) to the resin.
    • Deprotect the amino group and couple alanine using activated derivatives.
    • Introduce the para-hydroxybenzoyl group at the N-terminus by coupling with the corresponding acid derivative, often activated as an acid chloride or using coupling reagents.
  • Cleavage and Purification: After assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other acid cocktails, followed by purification via preparative HPLC to achieve high purity.

Solution-Phase Peptide Synthesis with Protecting Groups

An alternative to SPPS is solution-phase synthesis , which is suitable for small peptides and allows more flexibility in protecting group strategies.

  • Protection of Functional Groups:

    • The amino groups of alanine and phenylalanine are protected with Boc or Fmoc groups.
    • The carboxyl groups can be protected as esters, such as 4-methoxybenzyl (PMB) esters , which are stable and can be removed selectively.
    • The para-hydroxy group on the benzoyl moiety may also require protection (e.g., as methyl ethers) during coupling to avoid side reactions.
  • Activation and Coupling:

    • The carboxyl group of p-hydroxybenzoic acid or its derivatives can be activated as acid chlorides or via carbodiimide chemistry.
    • Coupling to the amino terminus of the dipeptide (Ala-Phe) is performed under controlled conditions to prevent racemization and side reactions.
  • Deprotection and Final Purification:

    • After coupling, protecting groups are removed under acidic or basic conditions depending on their nature.
    • Final purification is typically done by crystallization or chromatography.

Specific Preparation of the p-Hydroxybenzoyl Moiety

The para-hydroxybenzoyl (p-Hydroxy-Bz) group can be introduced via:

  • Direct Coupling: Using activated p-hydroxybenzoic acid derivatives with the N-terminal amino group of the peptide. Activation is often done by converting to acid chlorides or using coupling reagents like DCC/HOBt.

  • Protection of Hydroxy Group: To avoid side reactions, the hydroxy group may be protected temporarily (e.g., as methyl ether or silyl ether) during coupling and deprotected afterward.

  • Esterification Techniques:

    • The carboxyl group of amino acids or peptides can be protected as 4-methoxybenzyl esters (PMB esters) by reaction with 4-methoxybenzyl chloride in the presence of a base such as triethylamine or potassium hydroxide.
    • PMB esters are stable under many conditions and can be removed selectively.

Representative Data Table of Key Preparation Parameters

Step Reagents/Conditions Notes Yield/Outcome
Amino Acid Protection Boc or Fmoc protecting groups Prevents side reactions during coupling High efficiency
Activation of Carboxyl DCC/HOBt, HATU, PyBOP Generates reactive intermediates Minimizes racemization
Coupling Stepwise addition on resin or in solution Controlled stoichiometry >85% purity achievable
p-Hydroxybenzoyl Coupling Activated p-hydroxybenzoic acid (acid chloride or DCC/HOBt) Hydroxy group protected if necessary High selectivity
Deprotection TFA for Boc, piperidine for Fmoc, acid/base for esters Removes protecting groups Complete deprotection
Purification Preparative HPLC, crystallization Ensures >95% purity Pure product obtained

Summary of Research Results and Best Practices

  • The solid-phase peptide synthesis method remains the most efficient for preparing peptides like this compound, offering high purity and scalability.

  • Protecting the hydroxy group on the benzoyl moiety is critical to avoid side reactions during coupling; common strategies include methylation or silylation, which are removed post-coupling.

  • The use of 4-methoxybenzyl esters as protecting groups for carboxyl functions is advantageous due to their stability and ease of removal, facilitating multi-step synthesis without racemization.

  • Coupling reagents such as DCC/HOBt or modern uronium salts ensure efficient peptide bond formation with minimal side products.

  • Purification by preparative HPLC is essential to achieve the desired purity, especially for pharmaceutical or biological applications.

Chemical Reactions Analysis

Types of Reactions

p-Hydroxy-Bz-Ala-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the p-hydroxybenzyl moiety can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: The aromatic ring of the p-hydroxybenzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

p-Hydroxy-Bz-Ala-Phe-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: Researchers use it to investigate protein-protein interactions and enzyme-substrate specificity.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of p-Hydroxy-Bz-Ala-Phe-OH involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The p-hydroxybenzyl group plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Structure/Modification Molecular Formula Molecular Weight Key Features
p-Hydroxy-Bz-Ala-Phe-OH p-Hydroxybenzoyl-Ala-Phe C19H21N2O5 * ~357.39 Phenolic -OH enhances hydrophilicity; potential for H-bonding .
Z-Phe-Ala-OH Benzyloxycarbonyl (Z)-Phe-Ala C20H22N2O5 370.40 Lipophilic Z-group; acid-labile protection .
Boc-D-Phe-OH tert-Butyloxycarbonyl (Boc)-D-Phe C14H19NO4 265.30 Chiral D-configuration; Boc group offers base stability .
H-Phe-Ala-OH Unprotected Phe-Ala dipeptide C12H16N2O3 236.27 Free amino and carboxyl termini; minimal steric hindrance .
H-Phe(4-NH2)-OH Phe with para-amino group C9H12N2O2 180.20 Amino substituent increases polarity; may alter receptor binding .

Physicochemical Properties

  • Log P (Partition Coefficient): Z-Phe-OH exhibits Log P (iLOGP) of 1.81, reflecting moderate lipophilicity due to the Z-group . this compound is expected to have a lower Log P (predicted ~1.2–1.5) due to the polar phenolic -OH . H-Phe-Ala-OH, being unprotected, has higher hydrophilicity (Log P < 1) .
  • Topological Polar Surface Area (TPSA) :

    • This compound: Estimated TPSA ~110 Ų (due to -OH, amide, and carboxyl groups).
    • Z-Phe-Ala-OH: TPSA ~95 Ų (Z-group reduces polarity) .
  • Solubility (Log S) :

    • This compound likely has moderate aqueous solubility (Log S ~-3.0) due to balanced polarity .
    • Boc-D-Phe-OH shows lower solubility (Log S ~-4.2) owing to the hydrophobic Boc group .

Bioactivity and Pharmacokinetics

  • GI Absorption :

    • Z-Phe-Ala-OH has moderate GI absorption (Lipinski rule compliant) .
    • This compound may exhibit reduced absorption due to higher TPSA (>100 Ų) .
  • BBB Permeability: Boc-D-Phe-OH and Z-Phe-OH show low BBB penetration (log BB < -1) . The phenolic -OH in this compound further limits BBB permeability .
  • Enzyme Interactions :

    • Z-Phe-Ala’P[(PHO)0]-Phe-OMe (a phosphonate analog) shows stability against proteases, unlike unmodified peptides .
    • This compound may resist enzymatic degradation due to the bulky benzoyl group.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-Hydroxy-Bz-Ala-Phe-OH, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves coupling p-hydroxybenzoic acid derivatives (e.g., via EDC/HOBt-mediated amidation) with protected amino acids (Ala-Phe-OH). Key factors include:

  • Protecting group strategy : Benzyl (Bz) or carbobenzyloxy (Z) groups are often used to prevent undesired side reactions .
  • Solvent and temperature : Dichloromethane (DCM) at 0–20°C is common to minimize racemization .
  • Catalyst optimization : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) improves coupling efficiency .
    • Challenges : Low yields due to steric hindrance from the aromatic p-hydroxy group; purification via chromatography is often required .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the hydroxyl group and peptide bond integrity. Aromatic proton signals (δ 6.5–7.5 ppm) and amide protons (δ 7.8–8.5 ppm) are diagnostic .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₇NO₄: 299.32) .
  • HPLC purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥98% purity .

Q. What biological activities have been reported for this compound or its analogs?

  • Methodological Answer : While direct data on this compound is limited, structurally related benzoxazole derivatives exhibit:

  • Antimicrobial activity : MIC values ≤50 µM against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Enzyme inhibition : Potential inhibition of proteases or kinases due to the phenolic hydroxyl group’s hydrogen-bonding capacity .
    • Research gap : No peer-reviewed studies explicitly link this compound to therapeutic mechanisms, necessitating targeted assays (e.g., enzyme inhibition screens) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound in different solvent systems?

  • Methodological Answer :

  • Solvent-dependent NMR shifts : Polar solvents (e.g., DMSO-d₆) may induce hydrogen bonding, altering chemical shifts. Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent artifacts .
  • pH effects : The phenolic -OH group’s ionization state (pKa ~10) affects UV-Vis and NMR profiles. Use buffered solutions to stabilize ionization during analysis .
    • Case study : Inconsistent ¹³C NMR carbonyl signals in DCM vs. MeOH were traced to solvent polarity influencing resonance structures .

Q. What experimental design principles apply when optimizing this compound for in vitro bioactivity studies?

  • Methodological Answer :

  • Dose-response assays : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify IC₅₀ values. Include positive controls (e.g., known protease inhibitors) .
  • Solubility optimization : Pre-solubilize in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .
  • Replication : Triplicate experiments with blinded analysis to reduce bias .
    • Pitfall : Overlooking the compound’s instability at high pH (≥8) may confound results; pre-test stability in assay buffers .

Q. How can researchers address low reproducibility in synthesizing this compound across labs?

  • Methodological Answer :

  • Standardized protocols : Document exact stoichiometry (e.g., 1.2:1 molar ratio of EDC to carboxylate), reaction time (21–24 hrs), and inert atmosphere use .
  • Inter-lab validation : Share batches for cross-characterization via round-robin testing (e.g., NMR, HPLC) .
  • Trace impurities : Use LC-MS to identify common byproducts (e.g., dipeptide dimers) and adjust purification gradients .

Q. What strategies mitigate oxidative degradation of the p-hydroxy group during storage or experiments?

  • Methodological Answer :

  • Storage : Lyophilize and store at -20°C under argon; avoid repeated freeze-thaw cycles .
  • Antioxidants : Add 0.1% w/v ascorbic acid to aqueous solutions to scavenge free radicals .
  • Stability monitoring : Periodic HPLC analysis (e.g., monthly) to track degradation peaks .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between academic studies and patent literature?

  • Methodological Answer :

  • Assay variability : Patent data may use proprietary cell lines or non-standardized protocols. Replicate key findings using published academic methods (e.g., ATCC cell lines) .
  • Compound verification : Confirm patent-reported structures via independent synthesis and characterization to rule out batch-specific impurities .
    • Example : A patent claiming IC₅₀ = 10 nM for a related compound was unreproducible due to undisclosed adjuvant use .

Research Design Tools

Q. Which frameworks (e.g., FINER criteria) are suitable for formulating hypotheses about this compound?

  • Methodological Answer :

  • FINER criteria : Ensure hypotheses are F easible (e.g., synthesizable in-house), I nteresting (novel mechanism), N ovel (understudied target), E thical (non-animal assays first), R elevant (therapeutic need) .
  • PICO framework : Define P opulation (e.g., enzyme target), I ntervention (compound concentration), C omparator (existing inhibitors), O utcome (IC₅₀ reduction) .

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